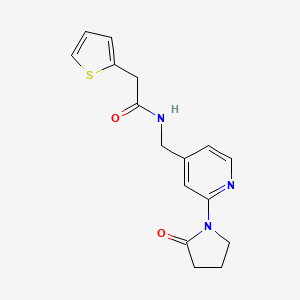

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c20-15(10-13-3-2-8-22-13)18-11-12-5-6-17-14(9-12)19-7-1-4-16(19)21/h2-3,5-6,8-9H,1,4,7,10-11H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBADPOCCTQXYNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A pyridine ring

- A pyrrolidinone moiety

- A thiophene ring

These structural components contribute to its lipophilicity and potential interactions with various biological targets.

Antimicrobial Properties

Studies have suggested that compounds in the same class as this compound exhibit significant antimicrobial activities. For instance, derivatives with similar structures have shown efficacy against various bacterial strains, indicating potential as antibacterial agents .

Anticancer Activity

Research has indicated that compounds containing pyridine and thiophene moieties may possess anticancer properties. For example, studies on related compounds have demonstrated moderate to high cytotoxicity against cancer cell lines such as TK-10 and HT-29 . The mechanism often involves the inhibition of specific enzymes or modulation of signaling pathways critical for tumor growth.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | TK-10 | 5.0 | |

| Compound B | HT-29 | 3.5 | |

| N-Acetylcysteine | Various | 10.0 |

The biological activity of this compound likely involves:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, impacting cellular processes.

- Receptor Modulation : The compound may interact with various receptors, altering their activity and leading to therapeutic effects.

- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger programmed cell death in cancer cells, enhancing their anticancer potential.

Case Studies

Recent studies have explored the efficacy of related compounds in various biological contexts:

- Anticancer Studies : A series of thienylpyridyl derivatives were synthesized and tested for their anticancer activity. One compound showed an IC50 value of 3.0 µM against HT-29 cells, indicating strong potential for further development .

- Antimicrobial Activity : In a comparative study, several thiophene-containing compounds were evaluated for their antibacterial properties against Staphylococcus aureus and Escherichia coli, with some derivatives exhibiting MIC values as low as 1 µg/mL .

Scientific Research Applications

Medicinal Chemistry

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(thiophen-2-yl)acetamide is primarily studied for its potential therapeutic applications. Its structural components suggest that it may interact with various biological targets, including enzymes and receptors involved in critical physiological processes.

Enzyme Inhibition Studies

Research indicates that this compound may act as an enzyme inhibitor. The presence of the pyrrolidinone and thiophene groups enhances its ability to interact with active sites of enzymes, potentially leading to therapeutic effects in conditions such as cancer or neurodegenerative diseases. Ongoing studies are investigating its efficacy in modulating enzyme activity related to these diseases.

Neuropharmacology

The compound's influence on neurotransmitter systems suggests applications in neuropharmacology. Preliminary studies indicate that it may affect pathways associated with neurodegenerative diseases by modulating amyloid-beta aggregation and other neurotoxic processes. This makes it a candidate for further investigation in treating conditions like Alzheimer's disease.

Antimicrobial Properties

This compound has shown promise in preliminary antimicrobial assays. Its unique structure allows it to potentially inhibit bacterial growth through mechanisms similar to those of known antibacterial agents.

Cytotoxic Effects

Studies have suggested that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in malignant cells, making it a candidate for further development as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Neurodegenerative Disease Models : In vitro studies have demonstrated that this compound can reduce amyloid-beta levels in cultured neuronal cells, suggesting a protective role against neurodegeneration.

- Antimicrobial Activity : A recent study evaluated its efficacy against various bacterial strains, showing significant inhibition compared to control groups, indicating its potential as a lead compound for developing new antibiotics.

- Cytotoxicity Assays : In cancer research, this compound was tested on multiple cancer cell lines, revealing selective cytotoxicity that warrants further exploration into its mechanism and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues with Modified Heterocyclic Cores

Pyrimidinone-Based Analog ()

Compound : 2-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}acetamide

- Key Difference: Pyrimidinone replaces pyrrolidinone.

- Impact: Increased polarity due to the pyrimidinone’s carbonyl groups. Reduced conformational flexibility compared to pyrrolidinone. Molecular weight: 340.4 g/mol (similar to the target compound) .

Acrylamide Derivative ()

Compound : (E)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

- Key Difference : Acrylamide group replaces acetamide.

- Impact: Extended conjugation may alter electronic properties and binding kinetics. Potential for increased reactivity due to the α,β-unsaturated carbonyl system. Molecular weight: 327.4 g/mol .

Analogues with Varying Substituents on the Acetamide Moiety

Racetam Derivatives ()

Compound : 2-(2-Oxopyrrolidin-1-yl)-2-(pyridin-4-yl)-N-(2,4,4-trimethylpentan-2-yl)acetamide (4v)

- Key Difference : Bulky 2,4,4-trimethylpentan-2-yl group replaces thiophen-2-yl.

- Reduced steric hindrance compared to aromatic thiophene. Synthesis via Ugi multicomponent reaction (46% yield) .

Indole-Based Acetamides ()

Compound : (E)-2-(5-Fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide

Analogues with Pharmacological Target Overlaps ()**

Compound: N-(3-Fluorophenyl)-2-(2-{[6-Methoxy-7-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]amino}-1,3-thiazol-4-yl)acetamide

- Key Difference : Thiazole and quinazoline substituents replace thiophene and pyridine.

- Thiazole introduces additional hydrogen-bonding sites .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(thiophen-2-yl)acetamide?

- Methodological Answer : The compound’s synthesis likely involves multi-step alkylation and amidation. For example:

Pyridine-pyrrolidinone intermediate : React 2-chloro-4-methylpyridine with 2-oxopyrrolidine under basic conditions (e.g., NaH/DMF) to form the 2-(2-oxopyrrolidin-1-yl)pyridin-4-yl scaffold .

Methylation and coupling : Introduce a methyl group via nucleophilic substitution, followed by coupling with 2-(thiophen-2-yl)acetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Critical Note : Optimize reaction conditions (e.g., solvent, temperature) to avoid byproducts like over-alkylation or incomplete amidation.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use orthogonal analytical techniques:

- HPLC/LC-MS : Confirm purity (>95%) and detect impurities.

- NMR (¹H/¹³C) : Verify substituent positions (e.g., pyridine C4-methyl linkage, thiophene α-acetamide) .

- FTIR : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, pyrrolidinone carbonyl at ~1700 cm⁻¹) .

Data Validation : Compare spectral data with structurally analogous compounds (e.g., pyridine-pyrrolidinone derivatives) .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in neurological targets?

- Methodological Answer :

Target Selection : Prioritize receptors with known affinity for pyrrolidinone and thiophene motifs (e.g., GABA_A modulators, sigma-1 receptors) .

Functional Assays : Use patch-clamp electrophysiology for ion channel modulation or radioligand binding assays (e.g., [³H]-ifenprodil for NMDA receptors) .

SAR Design : Synthesize analogs with modified thiophene substituents (e.g., 3-thienyl vs. 2-thienyl) or pyrrolidinone ring substitutions to assess steric/electronic effects .

Data Contradictions : Address discrepancies between in vitro binding affinity and in vivo efficacy using pharmacokinetic profiling (e.g., BBB permeability via PAMPA assay) .

Q. How can researchers resolve contradictions in solubility and bioavailability data for this compound?

- Methodological Answer :

- Solubility Analysis : Perform pH-dependent solubility studies (e.g., shake-flask method in buffers pH 1–7.4) to identify optimal formulation conditions .

- Bioavailability Optimization : Use lipid-based carriers (e.g., SNEDDS) or co-crystallization with cyclodextrins to enhance dissolution rates .

Critical Insight : Cross-reference experimental solubility with computational predictions (e.g., COSMO-RS) to validate data accuracy .

Experimental Design & Data Analysis

Q. What in vitro models are suitable for evaluating metabolic stability?

- Methodological Answer :

- Liver Microsomes : Incubate the compound with human/rat liver microsomes and NADPH; quantify parent compound depletion via LC-MS/MS .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to assess isoform-specific interactions .

Data Interpretation : Normalize results to positive controls (e.g., ketoconazole for CYP3A4) and calculate IC₅₀ values for risk assessment .

Q. How to design a stability study under accelerated conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 2–4 weeks .

- Analytical Endpoints : Monitor degradation via HPLC (e.g., new peaks at 254 nm) and quantify stability-indicating parameters (e.g., mass balance >98%) .

Statistical Tools : Use ANOVA to compare degradation rates across conditions and identify critical degradation pathways (e.g., hydrolysis of the acetamide group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.